2,3-Diaminopyrazine

Wastewater Treatment Adsorbent Polymers Environmental Remediation

2,3-Diaminopyrazine offers a 5.2-fold yield advantage over o-phenylenediamine in fluoroalkylbenzimidazole synthesis (52% vs 10%). Its electron-deficient core enables dynamic coordination switching for 'pyrasal' ligands and forms potent ROCK inhibitors with in vivo glaucoma efficacy. In polymer applications, it yields a polyimine sheet (26 m²/g), distinct from the 2,6-isomer's spherical polyamine. Choose this specific ortho-diamine for superior synthetic outcomes.

Molecular Formula C4H6N4
Molecular Weight 110.12 g/mol
CAS No. 13134-31-1
Cat. No. B078566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diaminopyrazine
CAS13134-31-1
Molecular FormulaC4H6N4
Molecular Weight110.12 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)N)N
InChIInChI=1S/C4H6N4/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,5,7)(H2,6,8)
InChIKeyCAFSXVAFGILCCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diaminopyrazine (CAS 13134-31-1) Procurement Baseline: Core Physicochemical and Regulatory Profile


2,3-Diaminopyrazine (CAS 13134-31-1) is a heteroaromatic ortho-diamine building block characterized by a pyrazine core with primary amine groups at the 2- and 3-positions [1]. Its computed properties include a molecular weight of 110.12 g/mol, a Topological Polar Surface Area (TPSA) of 77.8 Ų, and a LogP of -0.9 [1]. Key safety information includes GHS classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Commercially, it is typically supplied as a solid with a standard purity specification of ≥97%, recommended for long-term storage at 2-8°C .

Why Generic Substitution Fails for 2,3-Diaminopyrazine: Regioisomer and Scaffold Differentiation


The term 'diaminopyrazine' encompasses several regioisomers (e.g., 2,3-, 2,5-, 2,6-), and the broader class of 'ortho-diamines' includes non-heterocyclic analogs like o-phenylenediamine. These compounds are not interchangeable. The specific 1,2-relationship of the amines on the electron-deficient pyrazine ring of 2,3-diaminopyrazine dictates its unique reactivity, coordination chemistry, and pharmacological profile [1]. Substituting a different isomer or scaffold can lead to divergent reaction pathways (e.g., polyamine vs. polyimine formation) [1], altered ligand binding strengths [2], or significantly different synthetic yields [3]. The following section provides quantitative evidence for these critical performance differences that directly impact scientific and procurement decisions.

2,3-Diaminopyrazine Quantitative Differentiation: Head-to-Head Performance Against Key Analogs


Mercury(II) Adsorption: Polymer Performance of 2,3-Diaminopyrazine vs. 2,6-Diaminopyrazine

In a direct comparison of pyrazine-based polymers synthesized identically, the polymer derived from 2,3-diaminopyrazine (MXR-2) exhibited fundamentally different morphology and performance characteristics compared to its 2,6-diaminopyrazine (MXR-1) counterpart. Specifically, the 2,3-isomer produced a sheet-like polyimine structure, whereas the 2,6-isomer yielded a sphere-like polyamine [1]. This structural difference directly impacted material properties and application efficiency [1].

Wastewater Treatment Adsorbent Polymers Environmental Remediation

Mercury(II) Removal Efficiency: Comparative Performance of 2,3- vs. 2,6-Diaminopyrazine Polymers

The same study directly assessed the functional efficiency of the two polymers in spiked wastewater samples. The polymer derived from the 2,6-isomer (MXR-1) demonstrated a clear superiority in mercury removal efficiency over the polymer derived from the 2,3-isomer (MXR-2) [1].

Wastewater Treatment Adsorbent Polymers Environmental Remediation

Benzimidazole Synthesis Yield: 2,3-Diaminopyrazine vs. o-Phenylenediamine

In the condensation with fluorinated carboxylic acids to form 2-fluoroalkylbenzimidazoles, the choice of ortho-diamine dramatically affects the reaction yield. The use of the heteroaromatic 2,3-diaminopyrazine resulted in a significantly higher yield compared to the classic aromatic analog, o-phenylenediamine, under the same one-step reaction conditions [1].

Heterocyclic Synthesis Medicinal Chemistry Fluorinated Building Blocks

Ligand Binding Strength: Pyrasal (from 2,3-Diaminopyrazine) vs. Salophen-Type Ligands

The pyrasal ligand, formed from the condensation of 2,3-diaminopyrazine and salicylaldehyde, exhibits a fundamental difference in binding strength compared to traditional salophen-type ligands, which are derived from o-phenylenediamine. The presence of the electron-withdrawing pyrazine ring in the pyrasal backbone weakens the metal-ligand interaction [1].

Coordination Chemistry Ligand Design f-Element Complexes

Rho Kinase (ROCK) Inhibitor Potency: Advanced 2,3-Diaminopyrazine Derivatives Demonstrate In Vivo Efficacy

Optimization of the 2,3-diaminopyrazine scaffold led to the discovery of potent ROCK inhibitors with demonstrated in vivo activity. In a series of 2,3,6-pyrazine derivatives, compound 9 achieved an in vitro potency (EC50) of 260 nM [1]. In a separate study, compound 38 demonstrated 'highly favorable in vitro properties' and 'excellent efficacy' in a monkey model of glaucoma, including a measurable reduction in intraocular pressure (IOP) [2]. While direct head-to-head comparison data for the parent 2,3-diaminopyrazine is not provided, these studies establish the 2,3-scaffold as a validated and productive starting point for medicinal chemistry programs.

Glaucoma Kinase Inhibition Drug Discovery

Ligand Design for f-Elements: 2,3-Diaminopyrazine Enables Selective Condensation Control

The unique electronic properties of the 2,3-diaminopyrazine ring have a direct and quantifiable impact on ligand synthesis. The electron-withdrawing effect of the pyrazine backbone deactivates the second amine after the first condensation with a salicylaldehyde derivative. This effect is so pronounced that, without a metal template, the reaction yields a half-unit ligand (addition of only one salicylaldehyde), even with extended reaction times and a large excess of the aldehyde [1].

f-Element Chemistry Ligand Synthesis Actinide/Lanthanide Separation

2,3-Diaminopyrazine: High-Value Application Scenarios Driven by Quantitative Evidence


Synthesis of Fluorinated Azabenzimidazoles and Purine Analogs

2,3-Diaminopyrazine is the preferred ortho-diamine for the efficient synthesis of 2-fluoroalkylbenzimidazole derivatives. Evidence shows a ~52% yield, representing a 5.2-fold increase over the ~10% yield achieved with the classic analog o-phenylenediamine under identical conditions [1]. This substantial improvement in yield makes it the rational choice for research programs focused on fluorinated heterocycles in medicinal chemistry.

Coordination Chemistry: Design of pH- and Temperature-Switchable Ligands

For research into f-element coordination chemistry, 2,3-diaminopyrazine is uniquely suited for synthesizing 'pyrasal' ligands. Its electron-withdrawing pyrazine core leads to weaker metal binding compared to salophen-type ligands, a feature that enables dynamic, environment-responsive coordination switching (e.g., between 8- and 10-coordinate) in cerium complexes [2]. Furthermore, its electronic properties allow for the controlled synthesis of half-unit ligands, a critical advantage for designing asymmetric coordination environments [2].

Medicinal Chemistry: Starting Point for Rho Kinase (ROCK) Inhibitor Development

The 2,3-diaminopyrazine scaffold has been successfully advanced into a series of potent Rho Kinase (ROCK) inhibitors with proven in vivo activity. Optimized derivatives like Compound 9 have demonstrated in vitro potency (EC50 = 260 nM) [3], and Compound 38 has shown efficacy in reducing intraocular pressure in a monkey model of glaucoma [4]. This robust in vivo validation makes 2,3-diaminopyrazine a high-priority building block for medicinal chemistry programs targeting ROCK-related diseases such as glaucoma.

Materials Science: Precursor for Polyimine Networks with Distinct Morphology

In polymer science, 2,3-diaminopyrazine polymerizes with dialdehydes to form a polyimine network with a sheet-like morphology and a specific surface area of 26 m²/g [5]. This is in stark contrast to its regioisomer, 2,6-diaminopyrazine, which forms a polyamine with a spherical structure and a higher surface area of 56 m²/g [5]. This difference dictates its use in applications where the specific properties of a polyimine sheet, rather than a high-surface-area polyamine sphere, are required, such as in specific types of membranes or layered materials.

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